molecular formula C19H20N4O3 B2961442 3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421452-37-0

3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2961442
CAS No.: 1421452-37-0
M. Wt: 352.394
InChI Key: NYKCGQOXKIEZCM-UHFFFAOYSA-N
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Description

The compound 3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core substituted with a methyl group, a phenyl ring, and a piperidine moiety functionalized with a furan-2-carbonyl group. This structure is characteristic of bioactive molecules, particularly in medicinal and agrochemical research. The triazolone scaffold is known for its versatility in interacting with biological targets, while the piperidine and furan groups may enhance binding affinity or modulate pharmacokinetic properties .

For example, similar triazolone derivatives have been explored as P2Y14 receptor antagonists (e.g., compound 59 in ) and herbicide intermediates (e.g., ) .

Properties

IUPAC Name

5-[1-(furan-2-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-21-19(25)23(15-6-3-2-4-7-15)17(20-21)14-9-11-22(12-10-14)18(24)16-8-5-13-26-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKCGQOXKIEZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring linked to a furan-2-carbonyl group and a piperidine moiety. The presence of these functional groups is significant as they influence the compound's biological activity.

Structural Formula

ComponentDescription
Molecular FormulaC22H28N2O3
IUPAC NameThis compound
Key Functional GroupsTriazole, Furan, Piperidine

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives . The triazole core has been shown to exhibit significant antifungal properties against various fungal pathogens. The compound may share similar activity due to its structural similarities with known antifungal agents.

Case Study: Antifungal Efficacy

A review by Kazeminejad et al. (2022) indicates that triazole compounds can inhibit fungal growth effectively. While specific data on our compound is lacking, its structural analogs have demonstrated broad-spectrum antifungal activity, suggesting that further investigation into its antifungal properties could be promising .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. For instance, compounds containing a triazole ring have shown cytotoxic effects against various cancer cell lines.

Research Findings

In a study evaluating the cytotoxicity of triazole-thiones against cancer cell lines, certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells . This suggests that our compound might also possess similar anticancer properties, warranting further exploration.

Antibacterial Activity

The increasing prevalence of antibiotic-resistant bacteria has led to renewed interest in compounds with antibacterial properties. Triazoles have been investigated for their potential against Gram-positive and Gram-negative bacteria.

Relevant Studies

A review highlighted the antibacterial activity of various triazole derivatives against Staphylococcus aureus and E. coli , demonstrating significant inhibition zones in disc diffusion assays . Although direct studies on our compound are not available, its structural characteristics suggest it may exhibit comparable antibacterial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of specific functional groups in this compound likely influences its pharmacological profile.

Key Structural Features Influencing Activity

  • Triazole Ring : Essential for antifungal and anticancer activity.
  • Furan Carbonyl Group : May enhance interaction with biological targets.
  • Piperidine Moiety : Potentially increases solubility and bioavailability.

Comparison with Similar Compounds

Structural Features

The compound’s structure can be compared to analogues with variations in the acyl group on the piperidine ring or substituents on the triazolone core. Key examples include:

Compound Name Key Substituents Core Structure Reference
Target Compound Furan-2-carbonyl, methyl, phenyl 1H-1,2,4-triazol-5(4H)-one
Compound 59 () Furan-2-yl, trifluoroacetyl Biphenyl-triazole
Compound Difluoromethyl, chloro-fluorophenyl 1H-1,2,4-triazol-5(4H)-one
Derivatives 4-Fluorophenoxyacetyl, bromophenyl 1H-1,2,4-triazol-5(4H)-one
  • Piperidine Acyl Groups: The furan-2-carbonyl group in the target compound contrasts with trifluoroacetyl () or phenoxyacetyl () moieties in analogues.
  • Triazolone Substituents : The methyl and phenyl groups on the triazolone core are conserved in many analogues, suggesting their role in stabilizing the bioactive conformation .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

Property Target Compound Compound Compound 59
Melting Point Not reported Not reported Not reported
Solubility Likely moderate (polar furan vs. lipophilic phenyl)
Spectral Data Expected IR/NMR peaks for furan, triazolone, and piperidine IR: 3300 cm⁻¹ (NH), 1700 cm⁻¹ (C=O) HR-MS: m/z calculated 543.0989
  • Furan vs. Halogenated Groups : The furan ring may enhance solubility compared to halogenated aryl groups (e.g., in ), which are more lipophilic .

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